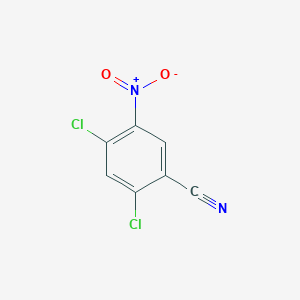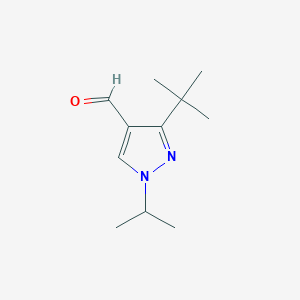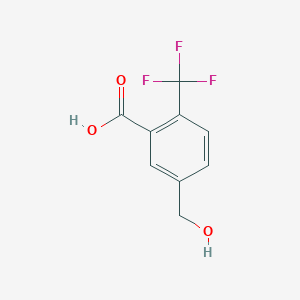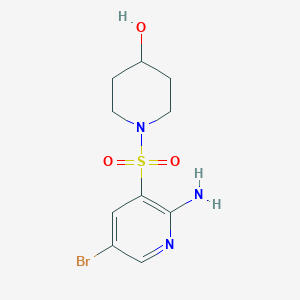
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a brominated pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol typically involves multiple steps, starting with the bromination of pyridine derivatives. The key steps include:
Sulfonylation: The brominated pyridine is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using piperidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while nucleophilic substitution can produce various substituted piperidine derivatives .
Applications De Recherche Scientifique
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog that lacks the sulfonyl and piperidine groups.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with different functional groups.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: A compound with a similar structure but different substitution pattern.
Uniqueness
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C10H14BrN3O3S |
|---|---|
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C10H14BrN3O3S/c11-7-5-9(10(12)13-6-7)18(16,17)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,12,13) |
Clé InChI |
JXMCBXAGVVFKFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
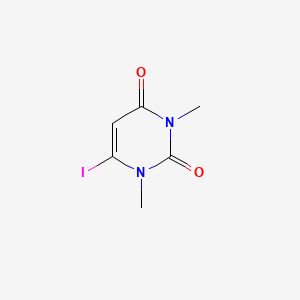
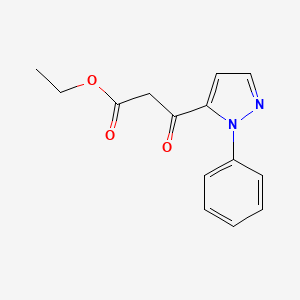
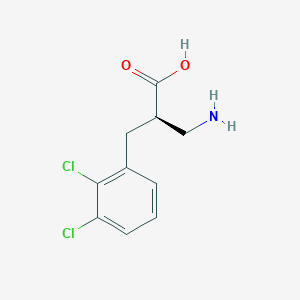
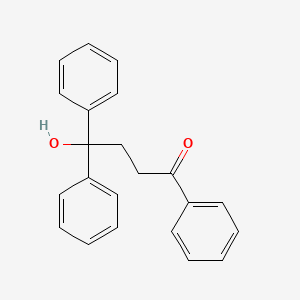

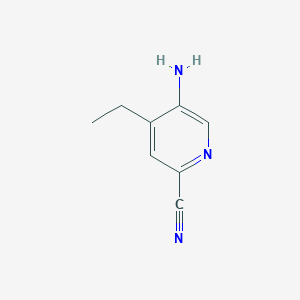
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
